molecular formula C7H16N2 B3245298 rac-(1R,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine CAS No. 1675200-58-4

rac-(1R,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine

Cat. No.: B3245298
CAS No.: 1675200-58-4
M. Wt: 128.22
InChI Key: JKGFHDQYKCAVBW-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine is an organic compound characterized by its cyclopentane ring structure with two amine groups attached at the 1 and 3 positions, and both amine groups are dimethylated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine typically involves the cyclization of appropriate precursors followed by amination and dimethylation steps. One common method involves the use of cyclopentanone as a starting material, which undergoes reductive amination with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in an organic solvent like methanol under mild conditions to yield the desired diamine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow reactors allows for better control over reaction parameters and scalability. Additionally, the purification of the product can be achieved through crystallization or distillation techniques to ensure high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can further modify the amine groups or the cyclopentane ring.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce a variety of N-alkylated or N-acylated derivatives.

Scientific Research Applications

rac-(1R,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which rac-(1R,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine exerts its effects involves its interaction with specific molecular targets. The dimethylamine groups can form hydrogen bonds or ionic interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The cyclopentane ring provides a rigid scaffold that can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    rac-(1R,3S)-3-(Dimethylamino)cyclohexane-1-carboxylic acid hydrochloride: This compound has a similar cyclohexane ring structure but with a carboxylic acid group.

    rac-(1R,3S)-3-(Dimethylamino)cyclopentane-1-carboxylic acid hydrochloride: Similar structure with a carboxylic acid group instead of a diamine.

    rac-(1R,3S)-3-(Dimethylamino)methylcyclobutane: Features a cyclobutane ring with a dimethylamino group.

Uniqueness

rac-(1R,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine is unique due to its specific combination of a cyclopentane ring with two dimethylated amine groups. This structure provides distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

(1S,3R)-3-N,3-N-dimethylcyclopentane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9(2)7-4-3-6(8)5-7/h6-7H,3-5,8H2,1-2H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGFHDQYKCAVBW-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CC[C@@H](C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1675200-58-4
Record name rac-(1R,3S)-N1,N1-dimethylcyclopentane-1,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
rac-(1R,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
rac-(1R,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
rac-(1R,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine
Reactant of Route 4
rac-(1R,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine
Reactant of Route 5
rac-(1R,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine
Reactant of Route 6
rac-(1R,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.